![molecular formula C17H27NO2 B6340568 叔丁酸3-[(4-苯基丁-2-基)氨基]丙酸酯 CAS No. 1221341-33-8](/img/structure/B6340568.png)

叔丁酸3-[(4-苯基丁-2-基)氨基]丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

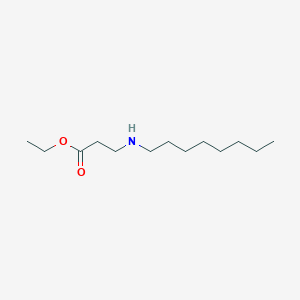

Tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate (TBPA) is a structural isomer of tert-butyl 3-[(4-methylbutan-2-yl)amino]propanoate (TMBPA). It is a member of the tert-butyl ester family and is used as a reagent in various chemical reactions. TBPA is a colorless, odorless, crystalline solid with a melting point of 92-94°C. It is soluble in most organic solvents and has a low vapor pressure.

科学研究应用

Chiral Drug Intermediates

This compound is used in the synthesis of chiral drug intermediates. The chiral feature of drugs is crucial for their efficacy and safety. Biocatalysis, employing microorganisms or derived enzymes, is a method used to produce these intermediates with high enantio-, chemo-, and regio-selectivities . This process is integral to the production of many therapeutic agents.

Synthesis of β-Secretase Inhibitors

In vitro studies have suggested that derivatives of tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate can act as β-secretase inhibitors. These inhibitors are significant in preventing amyloid beta peptide aggregation, which is implicated in Alzheimer’s disease .

Acetylcholinesterase Inhibition

Related compounds have also been studied for their role as acetylcholinesterase inhibitors. This activity is important for treating neurodegenerative diseases like Alzheimer’s by preventing the breakdown of the neurotransmitter acetylcholine .

Anti-Cancer Applications

The compound has been used as an intermediate in synthesizing natural product derivatives with cytotoxic activity against human carcinoma cell lines. For instance, it has been used in the synthesis of jaspine B, which shows promise in cancer treatment .

Green Chemistry

The compound’s synthesis and applications are aligned with the principles of green chemistry. Its production via biocatalysis avoids the use of harsh chemicals and conditions, reducing environmental pollution and enhancing safety .

Enantioselective Synthesis

The compound is pivotal in the enantioselective synthesis of drugs. Enantiopure drugs, which contain only one enantiomer, are often more effective and have fewer side effects than their racemic mixtures .

Development of Smoothened Receptor Inhibitors

It has been used in the synthesis of smoothened receptor inhibitors, which have potential impacts on blood-related cancers. The synthesis achieved high yields and enantiomeric excess, demonstrating the compound’s utility in medicinal chemistry .

属性

IUPAC Name |

tert-butyl 3-(4-phenylbutan-2-ylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-14(10-11-15-8-6-5-7-9-15)18-13-12-16(19)20-17(2,3)4/h5-9,14,18H,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHVBFCAXDTMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340487.png)

![Ethyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate](/img/structure/B6340526.png)

![tert-Butyl 3-[(diphenylmethyl)amino]propanoate](/img/structure/B6340533.png)

![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340553.png)

![tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6340574.png)

![tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate](/img/structure/B6340577.png)

![tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6340584.png)

![tert-Butyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340587.png)

![tert-Butyl 3-{[2-(2,4-dichlorophenyl)ethyl]amino}propanoate](/img/structure/B6340590.png)

![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate](/img/structure/B6340598.png)

![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B6340602.png)